1-Butyl-3-methylpyridinium Chloride

Descripción general

Descripción

1-Butyl-3-methylpyridinium Chloride (1-BMP) is a quaternary ammonium compound (QAC) that has been used in various scientific research applications. 1-BMP is an important tool for studying biochemical and physiological processes, as well as for conducting experiments in the laboratory.

Aplicaciones Científicas De Investigación

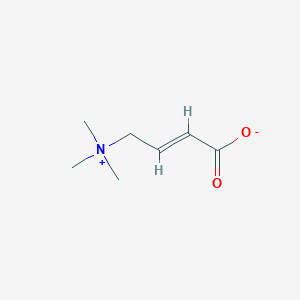

Aggregation Behavior in Aqueous Solutions

1-Butyl-3-methylpyridinium Chloride has been studied for its aggregation behavior in aqueous solutions. Research by Singh and Kumar (2007) and Sastry et al. (2012) explored its properties such as critical aggregation concentration and microenvironment of the aggregates. These studies contribute to the understanding of the behavior of ionic liquids like this compound in different environments, which is essential for their potential application in various fields (Singh & Kumar, 2007); (Sastry et al., 2012).

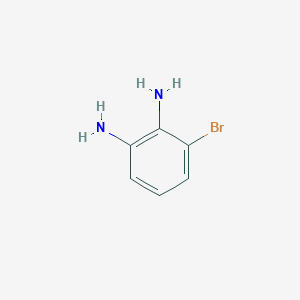

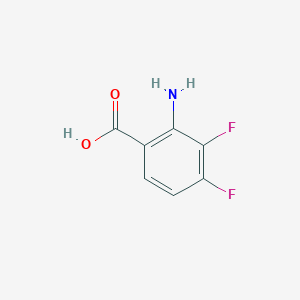

Bromination of Anilines and Phenols

The compound has been used as an efficient reagent for the bromination of anilines and phenols. Borikar, Daniel, and Paul (2009) demonstrated its effectiveness in this context, highlighting its role in facilitating certain chemical reactions (Borikar, Daniel, & Paul, 2009).

Thermophysical Properties

Bandrés et al. (2009) conducted a thermophysical study of this compound, analyzing properties like density, speed of sound, and thermal behavior. Such research is crucial for understanding the physical characteristics of ionic liquids, which can inform their use in various applications (Bandrés et al., 2009).

Electrochemical Degradation

Pieczyńska et al. (2015) focused on the electrochemical degradation of ionic liquids including this compound. Their study provides insights into the environmental impact and treatment of these substances (Pieczyńska et al., 2015).

Catalysis and Clean Technology

Seddon (1997) discussed the use of this compound in catalysis and clean technology applications. This research highlights the potential of ionic liquids in more environmentally friendly industrial processes (Seddon, 1997).

Biodegradation Studies

Thamke et al. (2019) investigated the biodegradation of ionic liquids including this compound. Their study provides valuable information on the environmental fate and potential bioremediation strategies for these compounds (Thamke et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1-Butyl-3-methylpyridinium Chloride is not available in the sources, it’s important to handle all chemicals with care. General precautions include ensuring adequate ventilation, removing all sources of ignition, and taking measures against static discharges .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Butyl-3-methylpyridinium Chloride are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it has been used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that ionic liquids can have significant effects on cellular processes. For example, some ionic liquids have been found to interact with extracellular polymeric substances (EPSs), leading to changes in the conformational structure of EPSs and potentially affecting microbial cell activity .

Molecular Mechanism

It is known that the properties of ionic liquids, including this compound, depend on the nature and energy of the interaction between the cation and anion .

Temporal Effects in Laboratory Settings

It is known that the properties of ionic liquids can change over time due to factors such as temperature and vibrational and conformational motions .

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that ionic liquids can interact with various cellular compartments and organelles .

Propiedades

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCASOSWUQOQAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049212 | |

| Record name | 1-Butyl-3-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125652-55-3 | |

| Record name | 1-Butyl-3-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

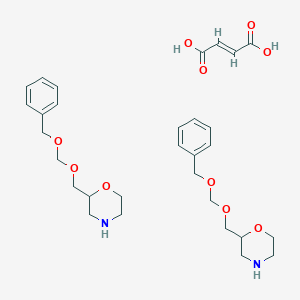

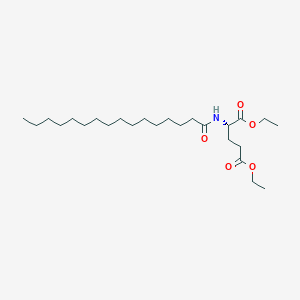

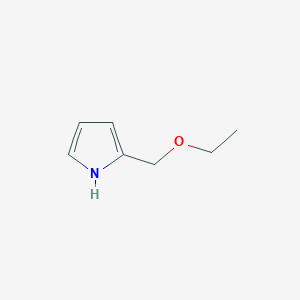

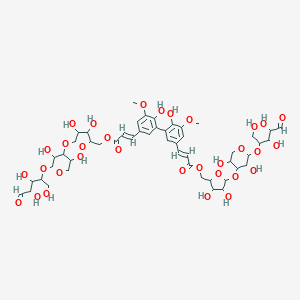

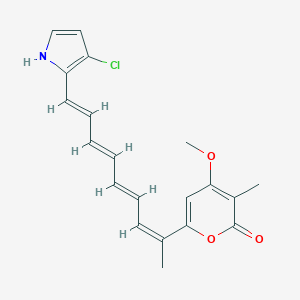

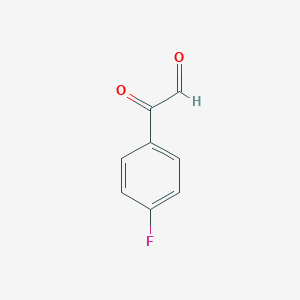

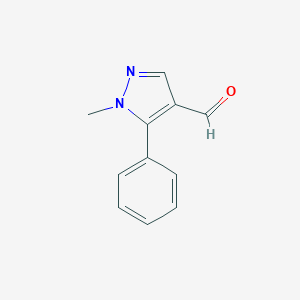

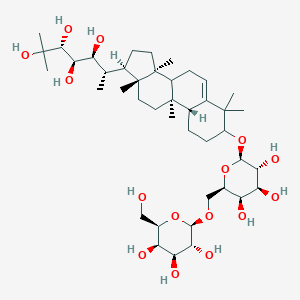

Feasible Synthetic Routes

Q & A

Q1: How does 1-butyl-3-methylpyridinium chloride enhance the hydrolysis of cellulose?

A: this compound ([BMP]Cl) acts as a reaction medium in cellulose hydrolysis alongside cellulase. [] Research suggests that [BMP]Cl enhances the hydrolysis kinetics by increasing the initial hydrolysis rates compared to untreated cellulose. [] This enhancement is attributed to the synergistic effects between [BMP]Cl and cellulase on the cellulose material. [] Further research is needed to fully elucidate the mechanism behind this synergistic effect.

Q2: Can you explain the role of this compound in separating hydrophobic compounds and provide an example?

A: this compound can be used as an adjuvant in Ethanolic Two-Phase Systems (ETPS) to separate hydrophobic compounds. [] For example, in an ETPS composed of polypropylene glycol 2000, ethylene glycol, ethanol, and this compound, the hydrophobic compound bixin preferentially migrates to the polypropylene glycol 2000-rich phase. [] This demonstrates the potential of using this compound-based ETPS for extracting and separating hydrophobic compounds from complex mixtures.

Q3: How does this compound impact the performance and stability of lead-free perovskite solar cells?

A: Incorporating this compound into lead-free Cs2AgBiBr6 perovskite solar cells has been shown to improve both their efficiency and long-term stability. [] The mechanism involves the ionic liquid's ability to inhibit bromide ion (Br–) migration, a significant factor limiting the operational lifespan of these solar cells. [] By mitigating Br– migration, this compound reduces film defects and enhances energy level matching, ultimately leading to improved power conversion efficiency and prolonged stability even under ambient humidity. []

Q4: What are the environmental concerns related to using ionic liquids like this compound, and are there any strategies for mitigating their impact?

A: While this specific research does not delve into the environmental impact of this compound, it is crucial to acknowledge that ionic liquids, in general, can pose environmental risks. Their toxicity, biodegradability, and potential for accumulation in the environment need to be carefully considered. [, ] Research on the development of less toxic ionic liquids, biodegradable options, and effective recycling and waste management strategies is crucial for ensuring the sustainable use of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)